(4-Methoxy-5-methylpyridin-2-yl)methanol
Description
(4-Methoxy-5-methylpyridin-2-yl)methanol (CAS: 94452-65-0) is a pyridine derivative featuring a hydroxymethyl group at position 2, a methoxy group at position 4, and a methyl group at position 5 on the pyridine ring. Its substitution pattern influences electronic properties, solubility, and hydrogen-bonding capacity, which are critical for its reactivity and interactions .
Properties
IUPAC Name |
(4-methoxy-5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJHJPRQAPKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569377 | |
| Record name | (4-Methoxy-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94452-65-0 | |
| Record name | (4-Methoxy-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol typically involves the reaction of 4-methoxy-5-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (4-Methoxy-5-methylpyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or distillation .
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes reduction primarily at the hydroxymethyl group, yielding secondary alcohols. Key findings include:
| Reagent | Conditions | Product | Citation |
|---|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | THF, EtOH, room temperature | Reduced alcohol | |
| Sodium borohydride (NaBH₄) | Methanol, room temperature | Secondary alcohol |
Mechanism : Reduction typically occurs via hydride transfer to the carbonyl group, converting ketones or aldehydes to alcohols. For example, in pyridinone derivatives, NaBH(OAc)₃ facilitates selective reduction under mild conditions .
Substitution Reactions
Substitution reactions involve modification of the methoxy group or other labile positions. Notable methods include:
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization at the pyridine ring.
Mechanism : Suzuki coupling replaces halide groups with aryl or heteroaryl moieties, while reductive amination introduces amide functionality via imine intermediates .
Amine Alkylation
Reductive amination with cyanohydrins introduces amine groups.
| Reagent | Conditions | Product | Citation |
|---|---|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Basic conditions (e.g., DABCO) | Pyridin-2-yl-methylamine derivatives |
Mechanism : Cyanohydrins react with amines in the presence of NaBH₃CN to form substituted amines, a key step in synthesizing bioactive compounds .
Research Limitations
-
Oxidation pathways are not detailed in peer-reviewed sources.
-
Solubility and clearance challenges persist in derivatives, requiring optimization (e.g., tetrahydropyridine-type compounds for aqueous solubility) .
References : J-Stage article on AMPK activation. ACS article on indole derivatives. Patent on pyridin-2-yl-methylamine synthesis. PMC article on PDE10A inhibitors.
Scientific Research Applications
(4-Methoxy-5-methylpyridin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Methoxy-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-Methoxy-5-methylpyridin-2-yl)methanol with analogous pyridine derivatives, focusing on substituent positions, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison of Related Pyridinylmethanol Derivatives
Substituent Position and Electronic Effects
- In contrast, the C3-methyl isomer (CAS 86604-77-5) allows closer proximity between the methyl and hydroxymethyl groups, which may influence intramolecular hydrogen bonding . Chlorinated analogs like (3,6-Dichloro-5-methoxypyridin-2-yl)methanol exhibit electron-withdrawing effects, lowering the pyridine ring’s electron density and altering reactivity toward electrophilic substitution .
- Functional Group Variations: Replacing the methoxy group with a hydroxyl group (as in 2-Pyridinemethanol,4-hydroxy-3,5-dimethyl) increases acidity (pKa ~8–10 for phenolic -OH vs. ~-2 for -OCH₃) and enhances hydrogen-bond donor capacity, impacting crystallization behavior .
Biological Activity
(4-Methoxy-5-methylpyridin-2-yl)methanol, with the molecular formula CHNO and a molecular weight of 153.18 g/mol, is a pyridine derivative that has garnered interest for its potential biological activities. This compound is synthesized primarily through the reaction of 4-methoxy-5-methylpyridine with formaldehyde under basic conditions, leading to various applications in medicinal chemistry and biological research .
The biological activity of (4-Methoxy-5-methylpyridin-2-yl)methanol is attributed to its interaction with specific molecular targets, including receptors and enzymes. It may act as a ligand, modulating the activity of these targets and influencing various biological pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential roles in neuropharmacology and cancer therapy.
Research Findings
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyridine have shown selective toxicity towards breast cancer cells while sparing normal cells, suggesting that (4-Methoxy-5-methylpyridin-2-yl)methanol may possess similar properties .
- Neuropharmacological Effects : Research into related compounds has highlighted potential neuroprotective effects. These findings suggest that (4-Methoxy-5-methylpyridin-2-yl)methanol could be investigated for its effects on neurodegenerative diseases .
- Enzyme Inhibition : Some studies have explored the inhibition of phosphodiesterase (PDE) enzymes by pyridine derivatives, which could lead to therapeutic applications in treating conditions like schizophrenia and depression .
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
The synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol allows for various structural modifications that can enhance its biological activity. For example, substituting different functional groups on the pyridine ring can lead to compounds with improved potency and selectivity against specific targets .
Table 2: Structural Modifications and Their Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
